Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl ester group and a hydroxymethyl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group . The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Procedure: The spirocyclic amine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Industrial Production Methods
While specific industrial production methods for Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, base or acid catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its structural features suggest it may interact with biological targets such as enzymes or receptors. The spirocyclic structure and functional groups could enable it to bind to specific sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate: Similar spirocyclic structure with an additional methyl group.
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure with a diaza modification.
Uniqueness
Tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(13)7-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
IDQLMYCOVGTUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2CO |
Origin of Product |
United States |
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